molecular formula C12H15F9INO2 B6314133 tert-Butyl (4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate CAS No. 1301739-79-6

tert-Butyl (4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate

Cat. No.: B6314133
CAS No.: 1301739-79-6
M. Wt: 503.14 g/mol
InChI Key: FAXXTHFQCHDQLQ-UHFFFAOYSA-N
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Description

tert-Butyl (4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl carbamate group and a highly fluorinated heptyl chain with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate typically involves the following steps:

    Formation of the Fluorinated Heptyl Chain: The fluorinated heptyl chain can be synthesized through a series of fluorination reactions, starting from a suitable heptane derivative

    Introduction of the Iodine Atom: The iodine atom is introduced through an iodination reaction, which can be carried out using iodine or iodine monochloride in the presence of a suitable catalyst.

    Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group. This can be achieved by reacting the iodinated fluorinated heptyl chain with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The fluorinated heptyl chain can undergo oxidation reactions to form perfluorinated carboxylic acids or reduction reactions to form partially fluorinated derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or ethers can be formed.

    Oxidation Products: Perfluorinated carboxylic acids.

    Reduction Products: Partially fluorinated derivatives.

    Hydrolysis Products: Corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry:

    Synthesis of Fluorinated Compounds: The compound serves as a precursor for the synthesis of various fluorinated organic molecules, which are valuable in materials science and pharmaceuticals.

Biology and Medicine:

    Drug Development: The unique structural features of the compound make it a potential candidate for drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.

Industry:

    Surface Coatings: The compound can be used in the formulation of surface coatings that impart hydrophobic and oleophobic properties to materials.

    Electronics: It is used in the production of fluorinated polymers and materials for electronic applications due to its high thermal and chemical stability.

Mechanism of Action

The mechanism of action of tert-Butyl (4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect signaling pathways related to cell growth, differentiation, and apoptosis, depending on its specific application and target.

Comparison with Similar Compounds

  • tert-Butyl (4-iodophenyl)carbamate
  • tert-Butyl (2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)carbamate
  • tert-Butyl (4,4,5,5,6,6,7,7,8,8,8-undecafluoro-2-iodooctyl)carbamate

Uniqueness:

  • Structural Features: The presence of a highly fluorinated heptyl chain with an iodine atom distinguishes it from other similar compounds, providing unique reactivity and properties.
  • Applications: Its specific applications in drug development, surface coatings, and electronics highlight its versatility and importance in various fields.

Properties

IUPAC Name

tert-butyl N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F9INO2/c1-8(2,3)25-7(24)23-5-6(22)4-9(13,14)10(15,16)11(17,18)12(19,20)21/h6H,4-5H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXXTHFQCHDQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F9INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20896088
Record name tert-Butyl (4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301739-79-6
Record name tert-Butyl (4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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